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Compound of Interest

Compound Name: m-Anisidine

Cat. No.: B2619121 Get Quote

Introduction

m-Anisidine (3-methoxyaniline) is an important organic intermediate used in the synthesis of

various dyes, pharmaceuticals, and other specialty chemicals. Its structural characterization is

crucial for quality control and research and development. This technical guide provides an in-

depth overview of the spectroscopic data of m-Anisidine, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed

experimental protocols are provided for researchers, scientists, and professionals in drug

development.

Spectroscopic Data
The following sections summarize the key spectroscopic data for m-Anisidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of m-Anisidine provides information about the chemical environment of

the hydrogen atoms in the molecule. The data presented here was obtained in a chloroform-d

(CDCl₃) solvent.[1]
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Chemical Shift (δ) ppm Multiplicity Assignment

~7.04 Triplet Ar-H

~6.30 Multiplet Ar-H

~6.24 Multiplet Ar-H

~6.21 Multiplet Ar-H

3.72 Singlet -OCH₃

3.59 Broad Singlet -NH₂

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the different carbon environments in m-Anisidine. The

spectrum was recorded in chloroform-d (CDCl₃).[2]

Chemical Shift (δ) ppm Assignment

160.7 C-OCH₃

147.9 C-NH₂

130.2 Ar-CH

108.3 Ar-CH

104.9 Ar-CH

101.4 Ar-CH

55.1 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The data below represents the major absorption bands.

[3]
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3430 - 3300 N-H
Symmetric & Asymmetric

Stretching

3060 - 3010 C-H (Aromatic) Stretching

2950 - 2850 C-H (Aliphatic) Stretching

1620 - 1580 C=C (Aromatic) Stretching

1620 - 1590 N-H Scissoring (Bending)

1250 - 1200 C-O (Aryl ether) Asymmetric Stretching

1050 - 1020 C-O (Aryl ether) Symmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

λmax (nm) Solvent

285 Cyclohexanol[4]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for m-Anisidine.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Accurately weigh approximately 10-20 mg of m-Anisidine for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Set a spectral width appropriate for carbon nuclei (e.g., 0-200 ppm).

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Perform baseline correction.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Instrument Setup:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Data Acquisition:

Place a small drop of liquid m-Anisidine directly onto the center of the ATR crystal.

If using a pressure arm, lower it to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol
Sample Preparation:
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Prepare a stock solution of m-Anisidine of a known concentration in a suitable UV-

transparent solvent (e.g., cyclohexanol, ethanol, or methanol).

Perform serial dilutions to obtain a sample with an absorbance in the optimal range

(typically 0.2 - 1.0 AU).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

Select the desired wavelength range for scanning (e.g., 200-400 nm).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Rinse the cuvette with the sample solution before filling it with the sample.

Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.

Data Processing:

The software will automatically subtract the baseline from the sample spectrum.

Identify the wavelength of maximum absorbance (λmax).

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of m-Anisidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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